molecular formula C22H22N8O3S B2391387 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)pyridazine-3-carboxamide CAS No. 1351605-16-7

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)pyridazine-3-carboxamide

Cat. No. B2391387
CAS RN: 1351605-16-7
M. Wt: 478.53
InChI Key: QAGCXSNVYPSADO-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C22H22N8O3S and its molecular weight is 478.53. The purity is usually 95%.
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Scientific Research Applications

  • Heterocyclic Synthesis : This compound has been explored in the synthesis of various heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. These compounds have potential applications in the development of new pharmaceuticals and materials (Fadda, Etman, El-Seidy, & Elattar, 2012).

  • Antibacterial Agents : Research has been conducted on the synthesis of new heterocyclic compounds containing sulfonamido moieties, derived from this chemical, for potential use as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

  • Cytotoxic Compounds Synthesis : Studies have shown that derivatives of this compound can be used in the synthesis of new cytotoxic heterocyclic compounds, potentially useful in cancer therapy (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).

  • Antitumor Activity : Novel pyrimidiopyrazole derivatives synthesized from this compound have been evaluated for their in vitro antitumor activity, offering insights into the development of new anticancer drugs (Fahim, Elshikh, & Darwish, 2019).

  • Pharmacological Properties : Various derivatives of this compound have been tested for their analgesic, anti-inflammatory, and antimicrobial activities, highlighting its potential in the development of new pharmacological agents (Gein, Bobrovskaya, Russkikh, Novikova, Gein, Karpenko, Chashchina, Dmitriev, & Yankin, 2019).

  • Chemical Reactions and Properties : The compound has been used in various chemical reactions, including its interaction with thionyl chloride, showcasing its versatility in organic synthesis (Khutova, Klyuchko, Gurenko, Vasilenko, Rusanov, & Brovarets, 2013).

  • Synthetic Routes and Biological Activity : New synthetic routes for derivatives of this compound have been developed, with investigations into their biological activities (Zaki, Sayed, & Elroby, 2016).

  • Structural and Biological Studies : Derivatives of this compound have been synthesized and studied for their structural properties and biological activities, particularly their antimicrobial effects (Fadda, Rabie, Bondock, & Etman, 2017).

  • DNA Binding and Cytotoxicity Studies : Bis-pyrazoles synthesized from this compound have been studied for their DNA binding properties and in vitro cytotoxicity, indicating potential applications in cancer therapy and genetics (Reddy, Aruna, Manisha, Srihari, Babu, Vijayakumar, Sarveswari, Priya, Amrita, & Siva, 2017).

  • Preliminary Biological Evaluation : Novel derivatives including this compound have been synthesized and evaluated for their biological activities, particularly in stimulating plant growth (Yengoyan, Shainova, Gomktsyan, & Karapetyan, 2018).

properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8O3S/c1-13-12-20(24-16(4)23-13)29-34(32,33)18-7-5-17(6-8-18)25-22(31)19-9-10-21(27-26-19)30-15(3)11-14(2)28-30/h5-12H,1-4H3,(H,25,31)(H,23,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGCXSNVYPSADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4C(=CC(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)pyridazine-3-carboxamide

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